molecular formula C10H12O4S B135029 (2R)-(-)-Glycidyl tosylate CAS No. 113826-06-5

(2R)-(-)-Glycidyl tosylate

Cat. No.: B135029
CAS No.: 113826-06-5
M. Wt: 228.27 g/mol
InChI Key: NOQXXYIGRPAZJC-SECBINFHSA-N
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Description

®-Glycidyl tosylate is an organic compound that features a glycidyl group attached to a tosylate group. The glycidyl group is an epoxide, which is a three-membered cyclic ether, while the tosylate group is derived from p-toluenesulfonic acid. This compound is of interest due to its reactivity and utility in various chemical processes, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Glycidyl tosylate can be synthesized through the reaction of ®-glycidol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and involves the nucleophilic attack of the hydroxyl group of ®-glycidol on the sulfur atom of p-toluenesulfonyl chloride, resulting in the formation of ®-Glycidyl tosylate .

Industrial Production Methods

Industrial production of ®-Glycidyl tosylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Glycidyl tosylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-Glycidyl tosylate involves its reactivity as an epoxide and a tosylate ester. The epoxide ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The tosylate group serves as a leaving group in substitution reactions, facilitating the formation of new bonds . These properties make ®-Glycidyl tosylate a versatile reagent in organic synthesis.

Properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXXYIGRPAZJC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150574
Record name Oxiranemethanol, 4-methylbenzenesulfonate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113826-06-5
Record name (R)-Glycidyl tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113826-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl tosylate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113826065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiranemethanol, 4-methylbenzenesulfonate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCIDYL TOSYLATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62V982IWII
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 10 g of 3-chloro-1,2-propanediol (0.09 mol) and 40 ml of water, was added dropwise at 24-26° C. 16.6 g of 24% sodium hydroxide (0.1 mol). The solution was stirred for one hour. The solution was cooled and thereto 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene, and then 16.6 g of 24% sodium hydroxide (0.1 mol) were added under stirring at 0-5° C. And the solution was stirred for one hour. After separation with a separating funnel, the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water. The excess solvent was removed under vacuo. The chemical purity by HPLC at that time was 98.3%. The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V) to give 14.0 g of glycidyl tosylate. Chemical purity: 99.6% (yield: 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (R)-Glycidyl tosylate particularly useful in synthesizing chiral molecules?

A1: (R)-Glycidyl tosylate serves as a valuable starting material for synthesizing various enantiomerically pure compounds. Its appeal lies in its "doubly activated" nature – possessing both an epoxide ring and a tosylate group. This dual reactivity allows for sequential nucleophilic substitution reactions at both the C-1 and C-3 positions, enabling the introduction of diverse functionalities in a stereocontrolled manner [].

Q2: Can you provide an example of how (R)-Glycidyl tosylate is used in the synthesis of a specific class of compounds?

A2: (R)-Glycidyl tosylate acts as a key intermediate in synthesizing oxazolidinone antibacterials, a class of compounds exhibiting activity against drug-resistant Gram-positive bacteria []. Its use allows for a concise and efficient synthesis of the (S)-enantiomer of these antibacterials, which is crucial for their biological activity.

Q3: What are some challenges associated with using (R)-Glycidyl tosylate in organic synthesis?

A3: While highly versatile, utilizing (R)-Glycidyl tosylate requires careful consideration of regio- and stereochemical control during reactions. For instance, the presence of two electrophilic centers (C-1 and C-3) can lead to competing reaction pathways []. Careful selection of reagents, catalysts, and reaction conditions is essential to ensure the desired product formation with high selectivity.

Q4: Are there any specific examples of reactions where (R)-Glycidyl tosylate's reactivity has been successfully harnessed?

A4: (R)-Glycidyl tosylate exhibits excellent reactivity in various transformations. One example is its use in synthesizing optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholine, a class of glycerophospholipids []. Another notable application is the synthesis of calix[4]arene and porphyrin derivatives tethering chiral five-membered cyclic carbonates []. Additionally, it has proven valuable in the total synthesis of natural products like amphidinolide P, showcasing its utility in constructing complex molecular architectures [].

Q5: Beyond the synthesis of complex organic molecules, are there other applications of (R)-Glycidyl tosylate?

A5: Yes, (R)-Glycidyl tosylate plays a crucial role in developing radiolabeled compounds for medical imaging. For example, it is used in synthesizing [18F]fluoromisonidazole ([18F]FMISO), a radiotracer used to detect hypoxic cells in tumors and ischemic areas of the heart and brain []. This highlights its utility in diverse fields, including medicinal chemistry and radiopharmaceutical development.

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